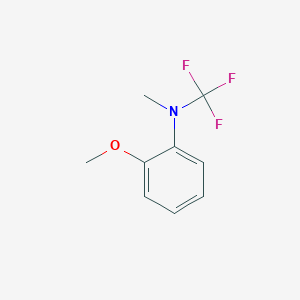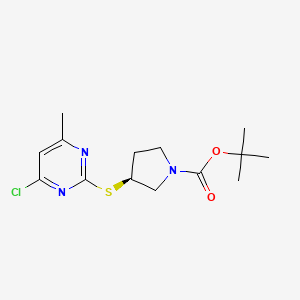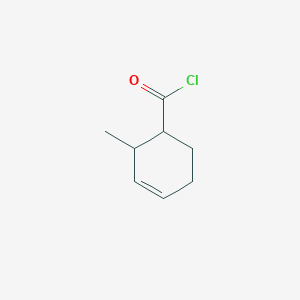
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-(2-Methoxy-phenyl)-2-methyl-propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be optimized for large-scale production by using suitable catalysts such as palladium on carbon (Pd/C) and operating under high-pressure hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can yield the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(2-Methoxy-phenyl)-2-methyl-propanone or 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid.
Reduction: 3-(2-Methoxy-phenyl)-2-methyl-propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxy-phenyl)-2-methyl-propanal
- 3-(2-Methoxy-phenyl)-2-methyl-propanone
- 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid
Uniqueness
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
120958-24-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9(8-12)7-10-5-3-4-6-11(10)13-2/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
SIKJORVOXZHMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


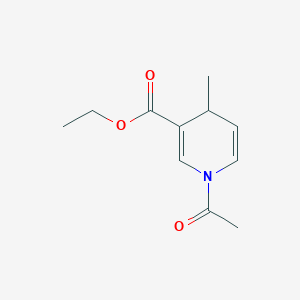
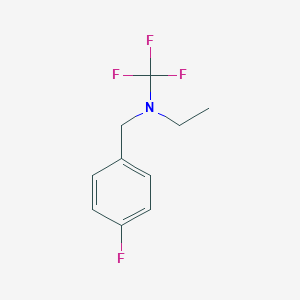
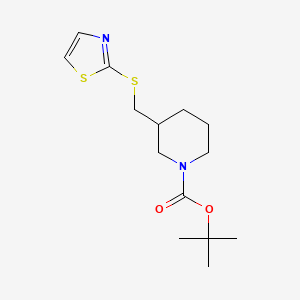
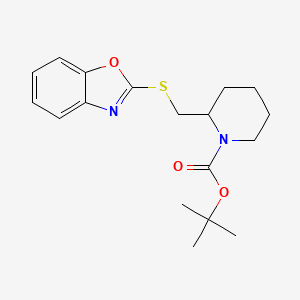
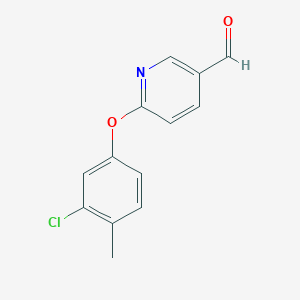
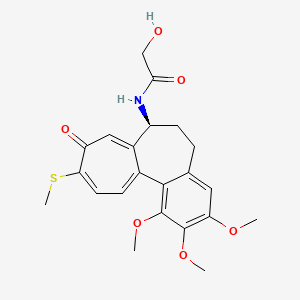
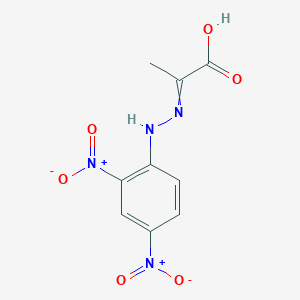
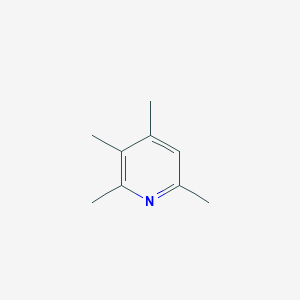
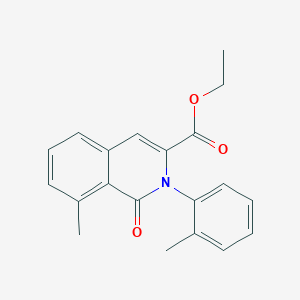
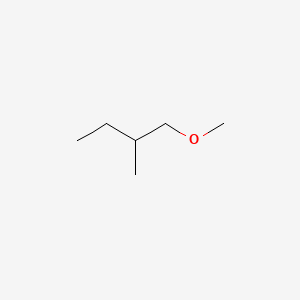
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
